![molecular formula C19H27N3O2 B2841057 N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361878-92-2](/img/structure/B2841057.png)
N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is used in scientific research applications. TSPO is a mitochondrial protein that is involved in the regulation of various biological processes, including apoptosis, inflammation, and oxidative stress. DPA-714 has been extensively studied for its potential use in the diagnosis and treatment of various diseases.
Mécanisme D'action
N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide binds to TSPO with high affinity and specificity. TSPO is located on the outer membrane of mitochondria and is involved in the transport of cholesterol into the mitochondria. This compound can modulate the activity of TSPO and regulate the transport of cholesterol, which in turn affects the production of steroid hormones and the regulation of cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can modulate the activity of TSPO and regulate the production of steroid hormones, which are involved in the regulation of various biological processes, including inflammation, apoptosis, and oxidative stress. This compound has also been shown to have neuroprotective effects and can reduce the severity of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide has several advantages for lab experiments. It is a highly selective ligand for TSPO and can be used to study the activity of this protein in various biological processes. It is also a non-invasive diagnostic tool that can be used to identify the presence of TSPO in diseased tissues. However, this compound has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the activity of endogenous ligands for TSPO. It is also a relatively expensive compound that may not be accessible to all researchers.
Orientations Futures
There are several future directions for the use of N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide in scientific research. One potential application is in the diagnosis and treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound can be used as a diagnostic tool to identify the presence of TSPO in diseased tissues and as a therapeutic agent to modulate the activity of TSPO and regulate the associated biological processes. Another potential application is in the treatment of cancer. This compound can be used to selectively target cancer cells that overexpress TSPO and induce apoptosis. Overall, this compound has great potential for use in scientific research and may lead to the development of new diagnostic tools and therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide involves the reaction of 2,5-dimethylphenylpiperazine with ethyl acetoacetate, followed by the addition of ethyl acrylate. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide has been widely used in scientific research for its ability to selectively bind to TSPO. TSPO is overexpressed in various pathological conditions, including neuroinflammation, neurodegeneration, and cancer. This compound can be used as a diagnostic tool to identify the presence of TSPO in diseased tissues. It can also be used as a therapeutic agent to modulate the activity of TSPO and regulate the associated biological processes.
Propriétés
IUPAC Name |
N-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-5-18(23)20(6-2)14-19(24)22-11-9-21(10-12-22)17-13-15(3)7-8-16(17)4/h5,7-8,13H,1,6,9-12,14H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGRYOVXKYSYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)C)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate](/img/structure/B2840976.png)
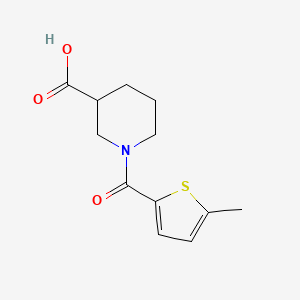

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2840984.png)


![2,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2840987.png)
![2,4-dichloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2840988.png)
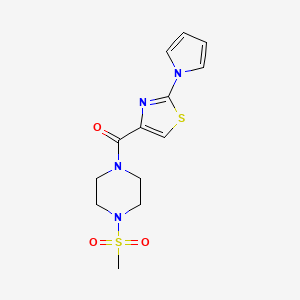
![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2840991.png)
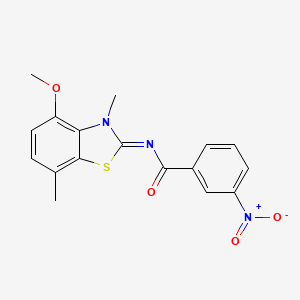
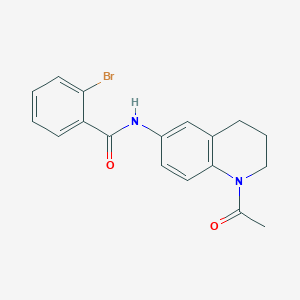
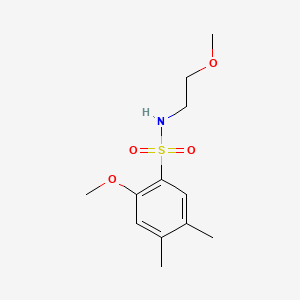
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2840997.png)